pentyl ({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl}sulfanyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl ({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl}sulfanyl)acetate is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a bromophenoxy group, a hydroxypropyl group, and a purine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl ({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl}sulfanyl)acetate involves several steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form the 4-bromophenoxy intermediate.
Hydroxypropylation: The bromophenoxy intermediate is then reacted with an epoxide, such as propylene oxide, under basic conditions to introduce the hydroxypropyl group.
Purine Ring Formation: The hydroxypropylated intermediate is then subjected to a series of reactions to form the purine ring system. This typically involves the use of formamide and other nitrogen-containing reagents.
Thioester Formation: The purine derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Esterification: Finally, the compound is esterified with pentanol to form the acetate ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions to introduce various substituents.
Ester Hydrolysis: The acetate ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can be used for ester hydrolysis.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
Pentyl ({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl}sulfanyl)acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular interactions.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of pentyl ({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl}sulfanyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Pentyl ({7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl}sulfanyl)acetate: Similar structure but with a chlorophenoxy group instead of a bromophenoxy group.
Pentyl ({7-[3-(4-fluorophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl}sulfanyl)acetate: Similar structure but with a fluorophenoxy group instead of a bromophenoxy group.
Uniqueness
Pentyl ({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl}sulfanyl)acetate is unique due to the presence of the bromophenoxy group, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H27BrN4O6S |
---|---|
Molecular Weight |
555.4 g/mol |
IUPAC Name |
pentyl 2-[7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate |
InChI |
InChI=1S/C22H27BrN4O6S/c1-3-4-5-10-32-17(29)13-34-22-24-19-18(20(30)25-21(31)26(19)2)27(22)11-15(28)12-33-16-8-6-14(23)7-9-16/h6-9,15,28H,3-5,10-13H2,1-2H3,(H,25,30,31) |
InChI Key |
IACCSAQYQZKVEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CSC1=NC2=C(N1CC(COC3=CC=C(C=C3)Br)O)C(=O)NC(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.